2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide
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Overview
Description
2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Dimethylphenylamine: The final step involves coupling the thiazole-naphthalene intermediate with 2,5-dimethylphenylamine through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
- Substitution
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Biological Activity
The compound 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related thiazole derivatives.
Synthesis and Structural Characteristics
The synthesis of thiazole derivatives typically involves the reaction of various amines with thiazole precursors. The specific compound features a naphthalenylmethyl group and a 2,5-dimethylphenyl amino moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion shows promising activity against various Gram-positive bacteria and drug-resistant fungal strains.
Key Findings:
- Antibacterial Activity : The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against resistant strains .
- Antifungal Activity : Broad-spectrum antifungal activity has been reported against drug-resistant Candida strains, including Candida auris, surpassing traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer properties of thiazole derivatives have also been explored extensively. The compound was tested against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
Case Studies:
- MTT Assay Results : In vitro studies revealed that the compound exhibited selective cytotoxicity towards Caco-2 cells with an IC50 value significantly lower than that of cisplatin, a standard chemotherapy drug .
- Structure-Activity Relationship (SAR) : Variations in the thiazole scaffold were found to influence anticancer activity. Modifications at the 4-position of the phenyl ring enhanced activity, indicating that specific substitutions can lead to improved therapeutic profiles .
Summary of Biological Activities
Properties
IUPAC Name |
2-(2,5-dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-10-11-17(2)22(12-16)25-15-23(28)27-24-26-14-20(29-24)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14,25H,13,15H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCZYHKHRRUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.